molecular formula C16H13ClN2OS B1298328 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 87992-61-8

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B1298328
CAS No.: 87992-61-8
M. Wt: 316.8 g/mol
InChI Key: QJGSHPBQTMVTJR-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Biochemical Analysis

Biochemical Properties

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and increasing the expression of pro-apoptotic genes . This compound also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Furthermore, it influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition can lead to a decrease in the production of inflammatory mediators and other bioactive molecules. The compound also modulates gene expression by interacting with transcription factors and influencing their binding to DNA . This can result in the upregulation or downregulation of specific genes involved in inflammation, apoptosis, and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species and is influenced by factors such as age, sex, and overall health of the animals.

Metabolic Pathways

This compound is metabolized through several pathways in the body. It undergoes phase I metabolism, primarily through oxidation and hydrolysis, mediated by cytochrome P450 enzymes . The resulting metabolites can be further conjugated with glucuronic acid or sulfate in phase II metabolism, facilitating their excretion. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the reaction of 2-aminothiophenol with an appropriate acyl chloride. One common method is the treatment of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation and other advanced techniques can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, or ethers.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Thiols and amines are typical reduction products.

Scientific Research Applications

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is unique due to the presence of the 6-methyl-1,3-benzothiazol-2-yl group, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s reactivity and selectivity in various applications .

Properties

IUPAC Name

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-2-7-13-14(8-10)21-16(19-13)11-3-5-12(6-4-11)18-15(20)9-17/h2-8H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGSHPBQTMVTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359116
Record name 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87992-61-8
Record name 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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